molecular formula C18H19N5O B6084592 2-(4-methyl-1-piperidinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one

2-(4-methyl-1-piperidinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B6084592
M. Wt: 321.4 g/mol
InChI Key: HTGZOXOZUBZAKE-UHFFFAOYSA-N
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Description

2-(4-methyl-1-piperidinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a pyrido[2,3-d]pyrimidine derivative that has shown promising results in various biological assays.

Mechanism of Action

The mechanism of action of 2-(4-methyl-1-piperidinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves the inhibition of various kinases. This compound binds to the ATP-binding site of kinases and prevents their activation. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-methyl-1-piperidinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to exhibit various biochemical and physiological effects. It has been reported to induce G1 phase cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells. Additionally, it has been reported to exhibit anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-methyl-1-piperidinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments include its potent inhibitory activity against various kinases and its potential applications in medicinal chemistry. However, the limitations of using this compound include its low solubility in aqueous solutions and its potential toxicity.

Future Directions

There are several future directions for the research on 2-(4-methyl-1-piperidinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one. One potential direction is the development of novel derivatives with improved solubility and selectivity towards specific kinases. Another direction is the investigation of the potential applications of this compound in the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, the elucidation of the exact mechanism of action of this compound and its interaction with kinases can provide valuable insights into the development of new therapeutic agents.

Synthesis Methods

The synthesis of 2-(4-methyl-1-piperidinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves the reaction of 4-methylpiperidine-1-carboxylic acid with 3-pyridinecarboxaldehyde in the presence of a condensing agent such as N,N'-carbonyldiimidazole. The resulting intermediate is then subjected to cyclization in the presence of a Lewis acid catalyst such as boron trifluoride etherate to obtain the final product.

Scientific Research Applications

2-(4-methyl-1-piperidinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various kinases such as CDK2, CDK5, and GSK-3β. This compound has also been reported to exhibit antitumor activity against various cancer cell lines.

properties

IUPAC Name

2-(4-methylpiperidin-1-yl)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-12-5-9-23(10-6-12)18-21-16-15(17(24)22-18)14(4-8-20-16)13-3-2-7-19-11-13/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGZOXOZUBZAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylpiperidin-1-yl)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one

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